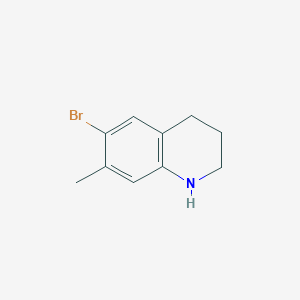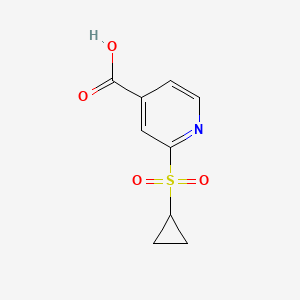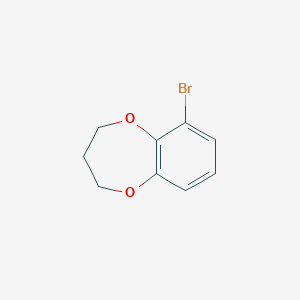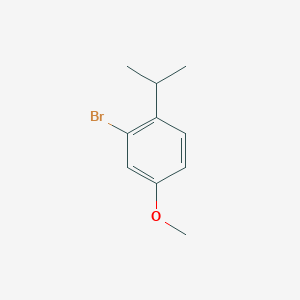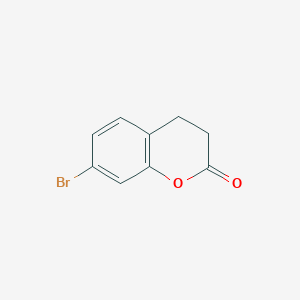
7-溴代色满-2-酮
描述
7-Bromochroman-2-one is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromochroman-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromochroman-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成: 7-溴代色满-2-酮衍生物用于有机合成。例如,已探索了某些二氧烷酮(一种相关化合物)的溴化,用于合成手性三烷基二氧烷酮 (Lange, Organ, & Roche, 1992).
荧光染料: 7-溴-3-羟基色满酮(一种相关化合物)已被合成并用于开发新的荧光染料。这些染料在吸收和发射方面表现出显着的红移,使其可用于生物学研究 (Klymchenko & Mély, 2004).
DNA-蛋白质相互作用探针: 7-溴-7-脱氮腺嘌呤 2'-脱氧核苷酸等衍生物已作为化学探针整合到寡脱氧核苷酸中,用于研究 DNA-蛋白质相互作用 (Minakawa 等人,2008).
溴结构域抑制用于疾病治疗: 对含溴结构域蛋白(如 BRD7 和 BRD9)的研究探索了它们在癌症、炎症和代谢疾病中的作用。针对这些结构域的抑制剂是潜在的治疗剂 (Theodoulou 等人,2016); (Park & Lee, 2020).
生物技术应用: 生物技术研究专注于溴化化合物,如 7-溴-l-色氨酸,用于农业、食品和制药工业。已开发出使用谷氨酸棒状杆菌的发酵工艺来生产此类化合物 (Veldmann 等人,2019).
药理学研究: 在药理学中,已研究了 7-溴代靛红-3'-肟等化合物,因为它们具有诱导细胞死亡的独特特性,不同于传统凋亡,表明其具有作为抗肿瘤剂的潜力 (Ribas 等人,2006).
属性
IUPAC Name |
7-bromo-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5H,2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCPFOHVVSSCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromochroman-2-one | |
Synthesis routes and methods I
Procedure details






















Synthesis routes and methods II
Procedure details






















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

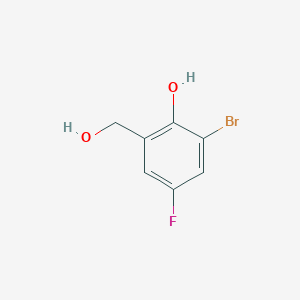
![7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B7961312.png)

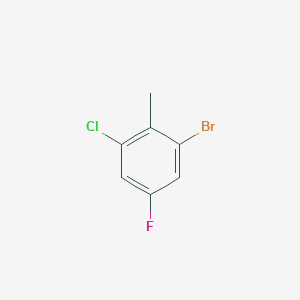
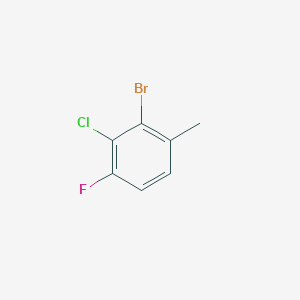
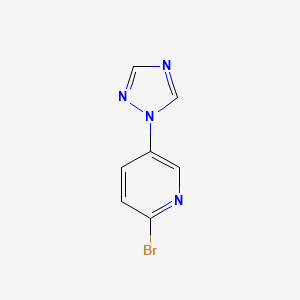

![Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B7961368.png)
